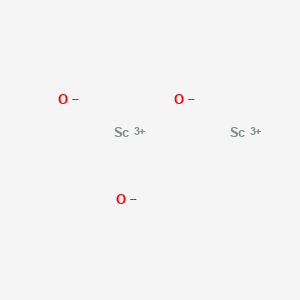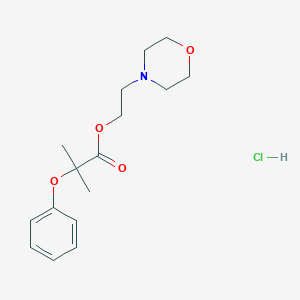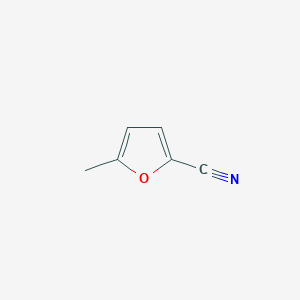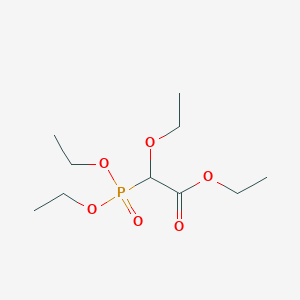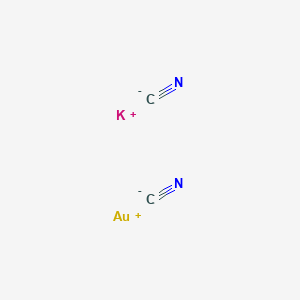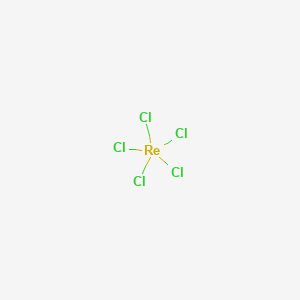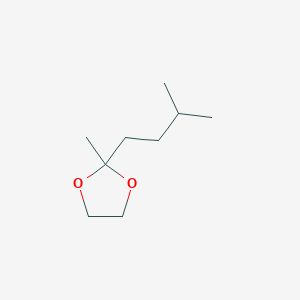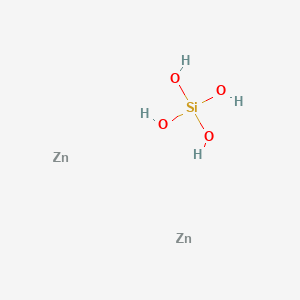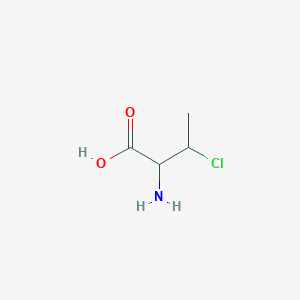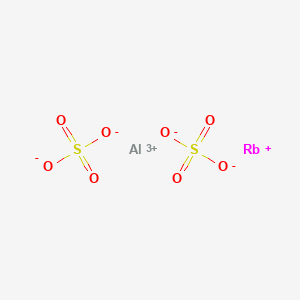
Aluminum rubidium sulfate
Overview
Description
Aluminum rubidium sulfate is an inorganic compound with the chemical formula AlO8RbS2. It is known for its unique crystalline structure and properties. This compound is typically found in the form of colorless hexagonal crystals and is soluble in hot water but insoluble in ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum rubidium sulfate can be synthesized through a reaction involving aluminum sulfate and rubidium sulfate in an aqueous solution. The reaction typically involves dissolving the respective sulfates in water, followed by crystallization under controlled conditions to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often involves the use of tantalum-niobium tailings lepidolite. This method includes a series of steps such as leaching, purification, and crystallization to produce high-purity this compound .
Types of Reactions:
Precipitation Reactions: this compound can undergo precipitation reactions when mixed with solutions containing ions that form insoluble compounds with either aluminum or rubidium.
Oxidation-Reduction Reactions: this compound can participate in redox reactions, particularly involving the aluminum ion, which can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Sulfuric Acid: Often used in the synthesis and purification processes.
Hydrochloric Acid and Nitric Acid: Used in various reactions involving this compound.
Major Products Formed:
Aluminum Hydroxide: Formed during hydrolysis reactions.
Rubidium Hydroxide: Formed during reactions with strong bases.
Scientific Research Applications
Aluminum rubidium sulfate has several applications in scientific research:
Mechanism of Action
The mechanism of action of aluminum rubidium sulfate, particularly in its role as an adjuvant, involves the slow release of antigens at the injection site, enhancing the immune response. Additionally, this compound can activate the innate immune system, leading to a stronger and more sustained immune response .
Comparison with Similar Compounds
Aluminum Sulfate: Similar in its use as an adjuvant and in industrial applications.
Rubidium Sulfate: Shares similar chemical properties and is used in similar industrial processes.
Uniqueness: Aluminum rubidium sulfate is unique due to its combination of aluminum and rubidium ions, which imparts distinct properties such as its crystalline structure and solubility characteristics. This combination also allows it to be used in specialized applications where other sulfates may not be suitable .
Properties
IUPAC Name |
aluminum;rubidium(1+);disulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.2H2O4S.Rb/c;2*1-5(2,3)4;/h;2*(H2,1,2,3,4);/q+3;;;+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFATHSWTJYDJP-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlO8RbS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13530-57-9 | |
| Record name | Aluminum rubidium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013530579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium rubidium bis(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALUMINUM RUBIDIUM SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L55101393C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


